molecular formula C29H21N3O4 B10876389 (3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone

(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone

Cat. No.: B10876389
M. Wt: 475.5 g/mol
InChI Key: GIZKEJJOHRQDKO-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinoxaline moiety, a nitro group, and a phenoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline derivative, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The final step often involves the nitration of the aromatic ring to introduce the nitro group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, leading to the formation of corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used, and reaction conditions are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy moiety.

Scientific Research Applications

(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with enzymes and receptors, potentially modulating their activity. The nitro group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone: shares similarities with other quinoxaline derivatives, such as quinoxaline-2-carboxylic acid and 2,3-dimethylquinoxaline.

    Phenoxy derivatives: Compounds like 4-phenoxybenzoic acid and 4-phenoxyaniline also exhibit similar reactivity patterns.

Uniqueness

What sets this compound apart is its combination of structural features, which confer unique reactivity and potential applications. The presence of both a quinoxaline moiety and a nitro group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C29H21N3O4

Molecular Weight

475.5 g/mol

IUPAC Name

(3,4-dimethylphenyl)-[3-nitro-4-(4-quinoxalin-2-ylphenoxy)phenyl]methanone

InChI

InChI=1S/C29H21N3O4/c1-18-7-8-21(15-19(18)2)29(33)22-11-14-28(27(16-22)32(34)35)36-23-12-9-20(10-13-23)26-17-30-24-5-3-4-6-25(24)31-26/h3-17H,1-2H3

InChI Key

GIZKEJJOHRQDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-])C

Origin of Product

United States

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